(S)-Gyramide A

DNA gyrase inhibition Stereochemistry-activity relationship Antibacterial discovery

Standardized enantiomer controls challenge gyrase inhibitor screening reproducibility. (S)-Gyramide A (CAS 1000592-48-2) addresses this with a well-defined, low-potency profile (IC50 ~40.8 μM) for matched-pair analyses. - ~12-fold lower potency vs. (R)-Gyramide A, quantifying stereochemical target engagement. - Lacks filamentation induction, serving as a negative phenotypic control. - Binds a unique allosteric site distinct from quinolone/aminocoumarin regions; no cross-resistance with ciprofloxacin or novobiocin. Supplied with full analytical documentation to ensure batch-to-batch reliability for procurement managers and researchers.

Molecular Formula C21H27FN2O3S
Molecular Weight 406.5 g/mol
Cat. No. B14763773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Gyramide A
Molecular FormulaC21H27FN2O3S
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)F)S(=O)(=O)NC2CCN(C2)CC3=CC=C(C=C3)OC(C)C
InChIInChI=1S/C21H27FN2O3S/c1-15(2)27-20-8-5-17(6-9-20)13-24-11-10-19(14-24)23-28(25,26)21-12-18(22)7-4-16(21)3/h4-9,12,15,19,23H,10-11,13-14H2,1-3H3/t19-/m0/s1
InChIKeyPTJKAHCUUOORPC-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (S)-Gyramide A: Key Properties, CAS 1000592-48-2, and Scientific Context for Procurement


(S)-Gyramide A (CAS 1000592-48-2), also known as (S)-534F6, is a small-molecule N-benzyl-3-sulfonamidopyrrolidine belonging to the gyramide class of antibacterial agents. It is the (S)-enantiomer of gyramide A and acts as a bacterial DNA gyrase inhibitor, targeting the essential type II topoisomerase involved in DNA supercoiling and replication [1]. Characterized as a weak inhibitor of cell proliferation that can target DNA gyrase, (S)-Gyramide A is used as a chemical probe to study gyrase function and stereochemistry-activity relationships .

Why Substituting (S)-Gyramide A with Related Gyramides or Gyrase Inhibitors Is Not Straightforward


The gyramide class exhibits profound stereochemistry-dependent biological activity and a distinct binding site on DNA gyrase that differs from both the quinolone and aminocoumarin binding regions. Simple substitution of (S)-Gyramide A with its more potent (R)-enantiomer, or with gyramide analogs B and C, yields orders-of-magnitude differences in enzyme inhibition and cellular phenotypes [1]. Furthermore, gyramides do not exhibit cross-resistance with ciprofloxacin or novobiocin, underscoring their unique mechanism of action [2]. Therefore, indiscriminate interchange among gyramides or with other gyrase inhibitors will produce non-comparable experimental outcomes and confound data interpretation.

Quantitative Differentiation of (S)-Gyramide A: Direct Comparator Data for Informed Selection


~12-Fold Lower DNA Gyrase Inhibition Potency Versus (R)-Enantiomer (IC50 Comparison)

In a direct head-to-head comparison using an in vitro supercoiling activity assay against E. coli DNA gyrase, (S)-Gyramide A exhibited an IC50 of 40.8 ± 5.2 μM, whereas the (R)-enantiomer displayed an IC50 of 3.3 ± 1.0 μM, representing a ~12-fold difference in potency [1].

DNA gyrase inhibition Stereochemistry-activity relationship Antibacterial discovery

4-Fold Higher MIC Against E. coli ΔtolC Strain Compared to (R)-Enantiomer

Against the efflux pump-deficient E. coli BW25113 ΔtolC strain, (S)-Gyramide A demonstrated a minimum inhibitory concentration (MIC) of 40 μM, whereas the (R)-enantiomer exhibited an MIC of 10 μM—a 4-fold reduction in antibacterial potency [1].

Antibacterial activity MIC determination E. coli

Qualitative Phenotypic Divergence: (S)-Enantiomer Lacks (R)-Enantiomer's Cell Filamentation Induction

In a cell-based screen for E. coli division inhibitors, (R)-Gyramide A induced pronounced cell filamentation, a hallmark of division inhibition, whereas (S)-Gyramide A exhibited only weak inhibition of cell proliferation without filamentation [1]. This qualitative phenotypic difference corroborates the quantitative potency gap.

Bacterial cell division Filamentation Phenotypic screening

Absence of Cross-Resistance with Ciprofloxacin and Novobiocin Distinguishes Gyramide Class

E. coli mutants with reduced susceptibility to gyramide A do not display cross-resistance to the quinolone ciprofloxacin or the aminocoumarin novobiocin [1]. This indicates that the gyramide binding site is distinct from the quinolone and aminocoumarin binding pockets, a class-level characteristic that extends to (S)-Gyramide A.

Antibiotic resistance Cross-resistance DNA gyrase inhibitors

Binding to a Novel Allosteric Site Adjacent to DNA Cleavage Gate

Resistance-conferring mutations in GyrA map to a region adjacent to the DNA cleavage/relegation active site—a location distinct from the binding sites of quinolones and aminocoumarins [1]. This structural evidence positions gyramides, including (S)-Gyramide A, as probes for an underexplored allosteric pocket on DNA gyrase.

Allosteric inhibition DNA gyrase structure Novel binding site

IC50 Difference of ~2 Orders of Magnitude vs. Optimized Gyramide Analogs

Within the gyramide series, (S)-Gyramide A (IC50 40.8 μM) is substantially less potent than optimized analogs such as gyramide B (IC50 0.7 ± 0.2 μM) and gyramide C (IC50 1.1 ± 0.2 μM) [1]. This ~58-fold potency gap underscores its role as an early-generation benchmark compound rather than a high-potency lead.

Structure-activity relationship Lead optimization Gyramide analogs

High-Impact Research and Industrial Applications for (S)-Gyramide A


Stereochemistry-Activity Relationship (SAR) Studies in Antibacterial Discovery

Use (S)-Gyramide A as the low-potency enantiomer control in matched-pair analyses to quantify the stereochemical contribution to gyrase inhibition. Its ~12-fold lower IC50 relative to (R)-Gyramide A provides a clear window for assessing enantioselective target engagement [1].

Negative Control for Phenotypic Screening and High-Content Imaging

Employ (S)-Gyramide A as a negative control in cell-based assays for division inhibitors, leveraging its lack of filamentation induction compared to the (R)-enantiomer to discriminate specific phenotypic responses [2].

Probing Novel Allosteric Pockets on DNA Gyrase

Leverage the unique gyramide binding site adjacent to the DNA cleavage gate to investigate allosteric modulation of gyrase function. (S)-Gyramide A serves as a structurally distinct chemical probe for mapping this underexplored regulatory region [3].

Assay Validation and Sensitivity Benchmarking

Utilize (S)-Gyramide A's relatively high IC50 (40.8 μM) to establish the lower limit of sensitivity in DNA gyrase supercoiling assays, ensuring that more potent analogs and screening hits are reliably detected above background [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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